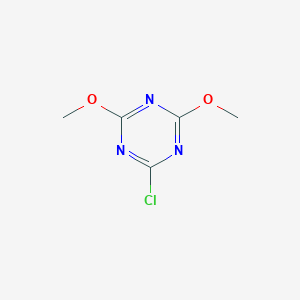
2-Chloro-4,6-dimethoxy-1,3,5-triazine
Cat. No. B118884
Key on ui cas rn:
3140-73-6
M. Wt: 175.57 g/mol
InChI Key: GPIQOFWTZXXOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06673922B2
Procedure details


In a 1-liter (1000-ml) four-necked flask equipped with a stirrer and a thermometer, 52.6 g (0.525 mol) of potassium hydrogencarbonate, 80.1 g (5.0 mol, water content: 530 ppm) of methanol and 100 ml of ethyl acetate were placed. With stirring at a temperature of not higher than 10° C., 46.1 g (0.25 mol) of cyanuric chloride was added, followed by stirring at 20° C. for 1 hour. Then, the reaction solution was refluxed at 62° C. for 6 hours. The weight of the reaction solution from which a salt formed had been removed was 202 g, and the water content was 46,300 ppm. Then, 150 ml of ethyl acetate and 200 ml of water were added, followed by liquid separation. The organic layer was washed with 200 ml of water and then vacuum concentrated to obtain 38.4 g of 2-chloro-4,6-dimethoxy-1,3,5-triazine as a white solid. The yield was 87.5%. From the gas chromatography analysis, the purity proved to be 93.8% (% by area).




Yield
87.5%
Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:4])([O-])O.[K+].[CH3:6][OH:7].[N:8]1[C:15](Cl)=[N:14][C:12](Cl)=[N:11][C:9]=1[Cl:10]>C(OCC)(=O)C>[Cl:10][C:9]1[N:11]=[C:12]([O:7][CH3:6])[N:14]=[C:15]([O:4][CH3:1])[N:8]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
52.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
80.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
46.1 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
With stirring at a temperature of not higher than 10° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 1-liter (1000-ml) four-necked flask equipped with a stirrer
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring at 20° C. for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Then, the reaction solution was refluxed at 62° C. for 6 hours
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The weight of the reaction solution from which a salt formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had been removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then, 150 ml of ethyl acetate and 200 ml of water were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by liquid separation
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with 200 ml of water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
vacuum concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=NC(=N1)OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 38.4 g | |
| YIELD: PERCENTYIELD | 87.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
